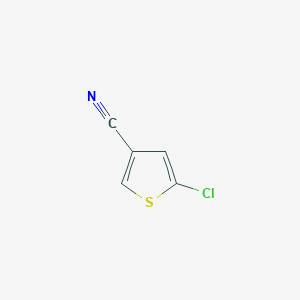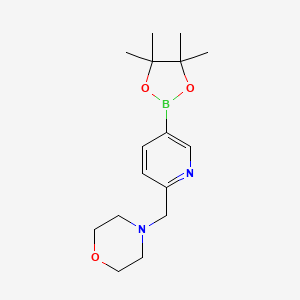
4-((5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)吡啶-2-基)甲基)吗啉
描述
This compound is a colorless to yellow liquid or semi-solid or solid . It is also known as 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine .
Synthesis Analysis
The synthesis of this compound involves the use of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of this compound is C15H23BN2O3 . The molecular weight is 290.17 g/mol . The InChIKey is ZGDLVKWIZHHWIR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid or semi-solid or solid . The molecular weight is 290.17 g/mol . More detailed physical and chemical properties can be found in the referenced papers .科学研究应用
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its boronate group participates in Suzuki-Miyaura coupling reactions , which are pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules . This reaction is widely used in the pharmaceutical industry for the creation of diverse medicinal compounds.
Drug Development
In drug development, the boronate moiety of this compound can be used to create prodrugs . These are drugs that, upon administration, are metabolized into an active pharmacological agent. Boron-containing compounds have shown potential in the development of treatments for various diseases, including cancer .
Biological Studies
The compound’s ability to form stable complexes with biomolecules makes it valuable for biological studies. It can act as a molecular probe to study enzyme interactions and mechanisms. Additionally, it can be used to label biomolecules, aiding in the visualization and tracking of biological processes .
Material Science
In material science, this compound can contribute to the development of novel polymers with specific properties. For instance, it can be incorporated into polymer chains to introduce boronate ester linkages, which are known for their dynamic covalent chemistry and responsiveness to environmental stimuli .
Analytical Chemistry
The compound finds use in analytical chemistry as a chromatographic reagent . It can help in the separation of complex mixtures by acting as a stationary phase modifier, improving the selectivity and resolution of chromatographic methods .
Sensor Technology
Due to its selective binding properties, the compound can be employed in the creation of chemical sensors . These sensors can detect the presence of specific molecules, such as glucose or fluoride ions, which is crucial in environmental monitoring and medical diagnostics .
安全和危害
作用机制
Target of Action
Compounds with a similar structure, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , are often used as reagents in organic synthesis . They are typically involved in reactions with various organic compounds, serving as a boron source in Suzuki-Miyaura coupling reactions .
Mode of Action
The mode of action of this compound is likely related to its ability to participate in organic reactions. For example, compounds containing a tetramethyl-1,3,2-dioxaborolane group can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that the compound might interact with its targets by transferring its boron atom during the reaction.
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants or catalysts could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be enhanced or inhibited under certain conditions, affecting the outcome of the reactions it participates in .
属性
IUPAC Name |
4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)13-5-6-14(18-11-13)12-19-7-9-20-10-8-19/h5-6,11H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIPWDTXYFXZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726139 | |
| Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine | |
CAS RN |
1160790-92-0 | |
| Record name | 4-[[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160790-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



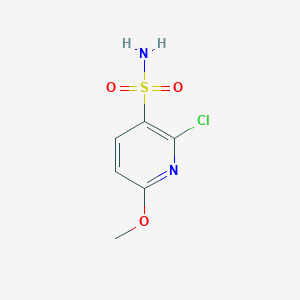
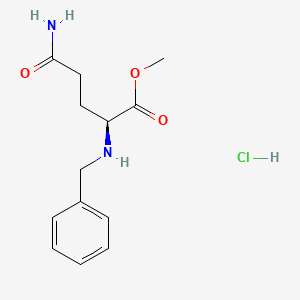
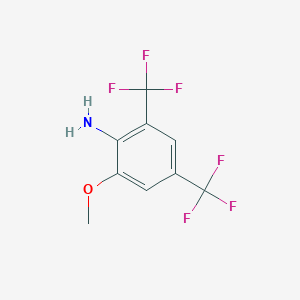
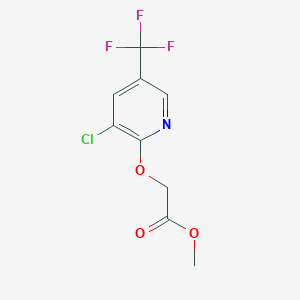
![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)

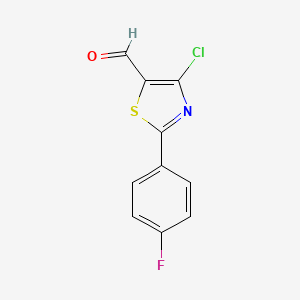
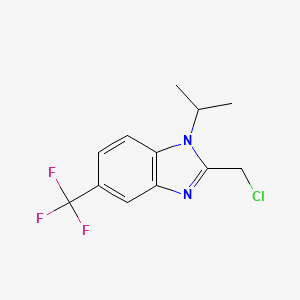
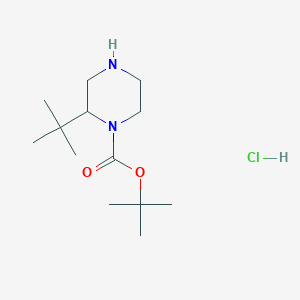
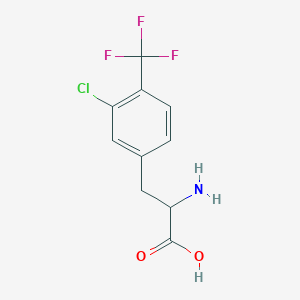
![N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425555.png)

